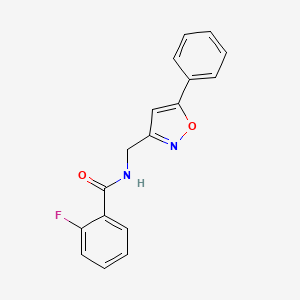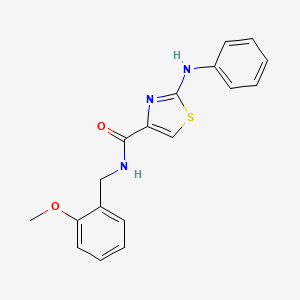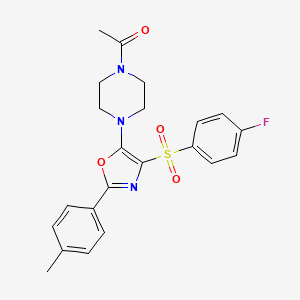![molecular formula C22H19NO6 B2715050 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one CAS No. 2034475-20-0](/img/structure/B2715050.png)
4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, an oxoethoxy group, and a 2H-chromen-2-one group . These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography can also be used to determine the molecular geometry .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the benzo[d][1,3]dioxol-5-yl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the thermal decomposition behavior of a compound can be studied by thermogravimetric analysis .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Applications
The compound has been studied for its third-order nonlinear optical properties . Nonlinear optical (NLO) materials have broad applications in molecular electronics, photonics, optical computing, and optical communications . The compound’s nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated, suggesting promising NLO applications .
Organic Synthesis
Organoselenium compounds, which incorporate benzo[d][1,3]dioxole subunits, have been explored due to their potential applications in organic synthesis . The compound’s structural versatility makes it a valuable asset in the creation of new organic frameworks .
Pharmaceutics
Organoselenium compounds, including those with benzo[d][1,3]dioxole subunits, have been investigated for their potential applications in pharmaceutics . These compounds have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Ligand Chemistry
Organoselenium compounds have been used in ligand chemistry . The unique properties of these compounds make them suitable for the synthesis of complex molecules .
Semiconducting Materials
Organoselenium compounds have been used in the development of semiconducting materials . These materials have applications in various fields, including electronics and photonics .
Biochemistry
Organoselenium compounds have been studied for their applications in biochemistry . These compounds have been found to play crucial roles in various biological processes .
Catalysis
Organoselenium compounds have been used as catalysts in various chemical reactions . These compounds can enhance the efficiency and selectivity of these reactions .
Anticancer Evaluation
The compound has been evaluated for its anticancer properties . Data obtained revealed that it exhibited good selectivity between cancer cells and normal cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c24-21(12-26-19-10-22(25)29-17-4-2-1-3-16(17)19)23-8-7-15(11-23)14-5-6-18-20(9-14)28-13-27-18/h1-6,9-10,15H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSLKWZJGFLNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC(=O)OC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)

![N-(2-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2714970.png)
![4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714972.png)
![8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2714973.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714976.png)
![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2714978.png)


![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2714983.png)
![4-chloro-N-[(Z)-2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)ethenyl]aniline](/img/structure/B2714984.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2714985.png)
